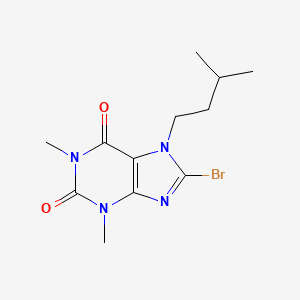

N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This section covers the context and general information on the compound and its relevance in chemical research and applications. However, specific studies directly addressing N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine are scarce, so I will refer to similar compounds for a comprehensive understanding.

Synthesis Analysis

The synthesis of related compounds involves various chemical processes such as nucleophilic aromatic substitution (S(N)Ar) reactions. For instance, microwave-assisted synthesis has been utilized for the rapid generation of similar compounds, indicating potential methodologies for synthesizing N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For instance, N-1-Naphthyl-3-oxobutanamide and its reactions with arylidinecyanothioacetamide have been studied, providing insights into the molecular interactions and configurations that could be similar to our compound of interest (Hussein et al., 2009).

Chemical Reactions and Properties

Compounds with structures similar to N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine have been involved in various chemical reactions, showing a range of biological activities. For example, they have shown potent antimicrobial activities, which could be a significant property of the compound as well (Verma & Singh, 2015).

Physical Properties Analysis

The physical properties such as solubility, density, and thermal stability of similar polyamides have been studied, providing a basis to infer the physical characteristics of N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (Asundaria et al., 2010).

Chemical Properties Analysis

Similar compounds exhibit a variety of chemical properties, including interactions with metal ions and fluorescence under certain conditions. These properties are essential for understanding the reactivity and potential applications of N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (Gauci & Magri, 2022).

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, have garnered significant interest due to their wide therapeutic applications. These compounds are involved in the rational design of drugs, demonstrating varied pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The structural modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, showcasing the importance of this heterocycle in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Research on piperazine analogues has revealed their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). These findings underscore the versatility of piperazine as a medicinally important scaffold and highlight its potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazines in Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of arylpiperazine derivatives, including N-dealkylation processes, have significant implications for their clinical application in treating depression, psychosis, or anxiety. These insights into the systemic metabolism of such derivatives, including their transformation into 1-aryl-piperazines and subsequent biotransformation, are crucial for understanding their therapeutic potential and side effects (Caccia, 2007).

Novel Psychoactive Substances and Piperazines

The classification of novel psychoactive substances (NPS), including piperazines, underlines the ongoing challenge in public health regarding the recreational use, toxicity, and analysis of these compounds. Understanding the pharmacology, desired effects, and acute toxicity of piperazines is essential for addressing the public health impact of these substances (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Piperazine-based Diuretics

The role of piperazine-based compounds in the development of diuretics with carbonic anhydrase inhibitory action showcases their therapeutic potential beyond antimicrobial and psychotropic effects. This review on diuretics emphasizes the multi-faceted applications of piperazine derivatives in managing conditions such as obesity, cancer, epilepsy, and hypertension (Carta & Supuran, 2013).

properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3/c23-21-9-8-17(14-22(21)24)15-25-27-12-10-26(11-13-27)16-19-6-3-5-18-4-1-2-7-20(18)19/h1-9,14-15H,10-13,16H2/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYFRYAGLBHFJ-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)